molecular formula C12H17N B1615780 1-(2,6-dimethylphenyl)pyrrolidine CAS No. 64175-53-7

1-(2,6-dimethylphenyl)pyrrolidine

Cat. No.: B1615780
CAS No.: 64175-53-7
M. Wt: 175.27 g/mol
InChI Key: ARTKOFDZBXQJOD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)pyrrolidine typically involves the reaction of 2,6-dimethylphenylamine with pyrrolidine under specific conditions. One common method is the reductive amination of 2,6-dimethylphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and solvents is optimized to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)pyrrolidine
  • 1-(2,4-Dimethylphenyl)pyrrolidine
  • 1-(2,5-Dimethylphenyl)pyrrolidine

Comparison: 1-(2,6-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .

Properties

CAS No.

64175-53-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3

InChI Key

ARTKOFDZBXQJOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCCC2

Key on ui other cas no.

64175-53-7

Origin of Product

United States

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